Chemical structure and stereochemistry of Pedalitin
Chemical structure and stereochemistry of Pedalitin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin
Introduction
Pedalitin is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, that has been isolated from various plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, Pedalitin has garnered interest from researchers for its potential biological activities, such as its role as an inhibitor of xanthine oxidase, tyrosinase, and α-glucosidase.[1][3][4] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization and synthesis.
Chemical Structure
Pedalitin's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to this backbone.
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for Pedalitin is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.
Caption: 2D chemical structure of Pedalitin.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of Pedalitin is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₇ | [1][5] |
| Molecular Weight | 316.26 g/mol | [1][5] |
| CAS Registry Number | 22384-63-0 | [1][5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | [1] |
| Synonyms | 3',4',5,6-Tetrahydroxy-7-methoxyflavone; 5,6,3',4'-Tetrahydroxy-7-methoxyflavone; 6-Hydroxyluteolin-7-methyl ether | [1][4][5] |
| Physical Description | Yellow powder | [4] |
| Melting Point | 300 - 301 °C | [1] |
| InChIKey | QWUHUBDKQQPMQG-UHFFFAOYSA-N | [1] |
Stereochemistry
Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The concept of absolute configuration, often described using R/S notation, is applied to chiral centers—typically a carbon atom bonded to four different substituents.[6][7]
Pedalitin, as a flavone, possesses a largely planar ring system and does not contain any chiral centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism. Consequently, the designation of an absolute configuration (R or S) is not applicable to Pedalitin.
While Pedalitin itself is achiral, the conformation of its structure, particularly the rotation around the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies on a tetraacetate derivative of Pedalitin have been conducted to unambiguously determine its structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of natural products like Pedalitin. While detailed spectra for Pedalitin itself are not fully provided in the cited literature, data for its tetraacetate derivative have been published.
| Data Type | Values | Reference(s) |
| ¹H NMR (Pedalitin tetraacetate) | (500 MHz, CDCl₃) δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H) | [3] |
| ¹³C NMR (Pedalitin tetraacetate) | (125 MHz, CDCl₃) δ 176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2 | [3] |
| GC-MS (Pedalitin) | Top Peak m/z: 316; 2nd Highest m/z: 270 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of Pedalitin and the preparation of its derivative for structural analysis.
Synthesis of Pedalitin
A concise synthesis of Pedalitin has been achieved through a multi-step process starting from readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative cyclization, and a final demethylation step.
Caption: Workflow for the chemical synthesis of Pedalitin.
Detailed Protocol:
-
Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]
-
Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]
-
Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen bromide solution in acetic acid, yielding the final product, Pedalitin.[3][8]
Preparation of Pedalitin Tetraacetate for X-ray Crystallography
To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure, Pedalitin is converted to its tetraacetate derivative.[3]
Caption: Experimental workflow for Pedalitin acetylation.
Detailed Protocol:
-
Acetylation: Pedalitin is acetylated using standard conditions: acetic anhydride (Ac₂O) and pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields Pedalitin tetraacetate in high purity (94.7%).[3]
-
Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]
Conclusion
Pedalitin is an achiral, naturally occurring flavone with a well-defined chemical structure. Its identity has been confirmed through systematic nomenclature, spectroscopic analysis, and unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways developed provide a reliable method for obtaining this compound for further research into its biological and pharmacological properties. This guide serves as a technical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
- 1. Pedalitin | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pedalitin [jknbiochem.net]
- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]
- 4. PEDALITIN CAS#: 22384-63-0 [amp.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PubMed [pubmed.ncbi.nlm.nih.gov]
